

Troubleshooting low signal in Angiogenin (108-122) ELISA

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B8057130

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Technical Support Center: Angiogenin (108-122) ELISA

Welcome to the technical support center for the **Angiogenin (108-122)** ELISA kit. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly low signal, during your experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

This section addresses the most common causes of weak or no signal in your ELISA assay.

Q1: Why are the optical density (OD) values for my standard curve unexpectedly low?

Low OD values in your standard curve are a critical issue as they prevent accurate quantification of your samples. Several factors could be responsible:

- **Improper Standard Handling:** The lyophilized standard may have been improperly reconstituted or stored. Ensure you are using the correct diluent and that the standard has been stored according to the protocol recommendations (typically at -20°C or -80°C after reconstitution).^[1]

- **Degraded Standard:** Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade the standard protein, leading to a weaker signal. Always aliquot the standard after reconstitution to avoid multiple freeze-thaw cycles.[\[1\]](#)[\[2\]](#)
- **Incorrect Dilution:** Calculation errors during the serial dilution of the standard are a common source of error. Double-check your calculations and pipetting technique to ensure the dilution series is accurate.[\[1\]](#)
- **Pipetting Errors:** Inaccurate pipetting, especially with multichannel pipettes, can lead to inconsistent standard curves. Ensure your pipettes are calibrated and that you are aspirating and dispensing volumes accurately without introducing air bubbles.

Q2: My standard curve is acceptable, but my samples are showing very low or no signal. What is the issue?

When the standard curve performs as expected, the problem likely lies with the samples themselves.

- **Low Analyte Concentration:** The concentration of Angiogenin in your samples may be below the detection limit of the assay. You may need to concentrate your samples or use a more sensitive ELISA kit if available.
- **Improper Sample Collection and Storage:** Angiogenin, like many proteins, can degrade if samples are not handled correctly. Samples should be collected, processed, and stored promptly according to established protocols, often involving the use of protease inhibitors and storage at -80°C.
- **Sample Matrix Interference:** Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with antibody binding. Try diluting your samples further in the recommended assay diluent to mitigate these effects.
- **Incorrect Sample Type:** Ensure that the sample type you are using (e.g., serum, EDTA plasma, cell culture supernatant) is validated for use with the specific ELISA kit.

Q3: The signal is weak across the entire plate, including standards and samples. What can I do to improve it?

A universally low signal often points to a systemic issue with reagents or the overall procedure.

- Reagent Issues:
 - Expiration: Check the expiration dates on all kit components. Do not use expired reagents.
 - Storage: Ensure all reagents have been stored at the recommended temperatures. Many reagents need to be brought to room temperature before use.
 - Preparation: Reagents may have been prepared incorrectly. For example, the wash buffer may be too concentrated, or the substrate solution may have been prepared improperly or exposed to light.
 - Enzyme Inhibition: The presence of inhibitors like sodium azide in your buffers can inhibit the activity of Horseradish Peroxidase (HRP).
- Procedural Optimizations:
 - Increase Incubation Times: Extending the incubation periods for antibodies or samples can allow for more binding to occur, thus amplifying the signal. For instance, an overnight incubation at 4°C instead of 2 hours at room temperature can be beneficial.
 - Increase Antibody Concentrations: If you are developing your own assay, the concentration of the primary or secondary antibody may be too low. Titrating these antibodies is necessary to find the optimal concentration.
 - Check Substrate Activity: The TMB substrate is light-sensitive and can lose activity if not stored properly in the dark. You can test its activity by adding a small amount of HRP conjugate directly to it; a rapid blue color change should occur.
- Inadequate Washing: While over-washing can reduce signal, insufficient washing can lead to high background, which can mask a weak signal. Ensure washing is performed consistently and that wells are fully aspirated between steps.

Quantitative Data Summary

The table below summarizes the key performance characteristics of commercially available Human Angiogenin ELISA kits. This data can help you determine if your results are within the

expected range or if a different kit may be more suitable for your samples.

Kit / Provider	Assay Type	Sensitivity	Assay Range	Sample Types	Assay Time
Abcam (ab219629)	Sandwich	1.06 pg/mL	7.81 - 500 pg/mL	Serum, Plasma (Citrate, EDTA, Heparin), Cell culture media/supern atant, Cell culture extracts	1.5 hours
Invitrogen (EHANG)	Sandwich	1.5 pg/mL	1.64 - 400 pg/mL	Serum, Plasma, Cell culture medium	4.75 hours
Proteintech (KE00112)	Sandwich	2.0 pg/mL	15.6 - 1000 pg/mL	Serum, Plasma, Cell culture supernatants	Not Specified
Antibodies.co m (A4269 - Bovine)	Sandwich	< 6.1 pg/mL	15.6 - 1000 pg/mL	Serum, Plasma, Other biological fluids	Not Specified
Antibodies.co m (A312917 - Mouse)	Sandwich	9.78 ng/L	200 - 3200 ng/L	Serum, Plasma, Other biological fluids	1.5 hours

Experimental Protocols

Below is a generalized protocol for a sandwich ELISA. Refer to your specific kit manual for precise volumes, concentrations, and incubation times.

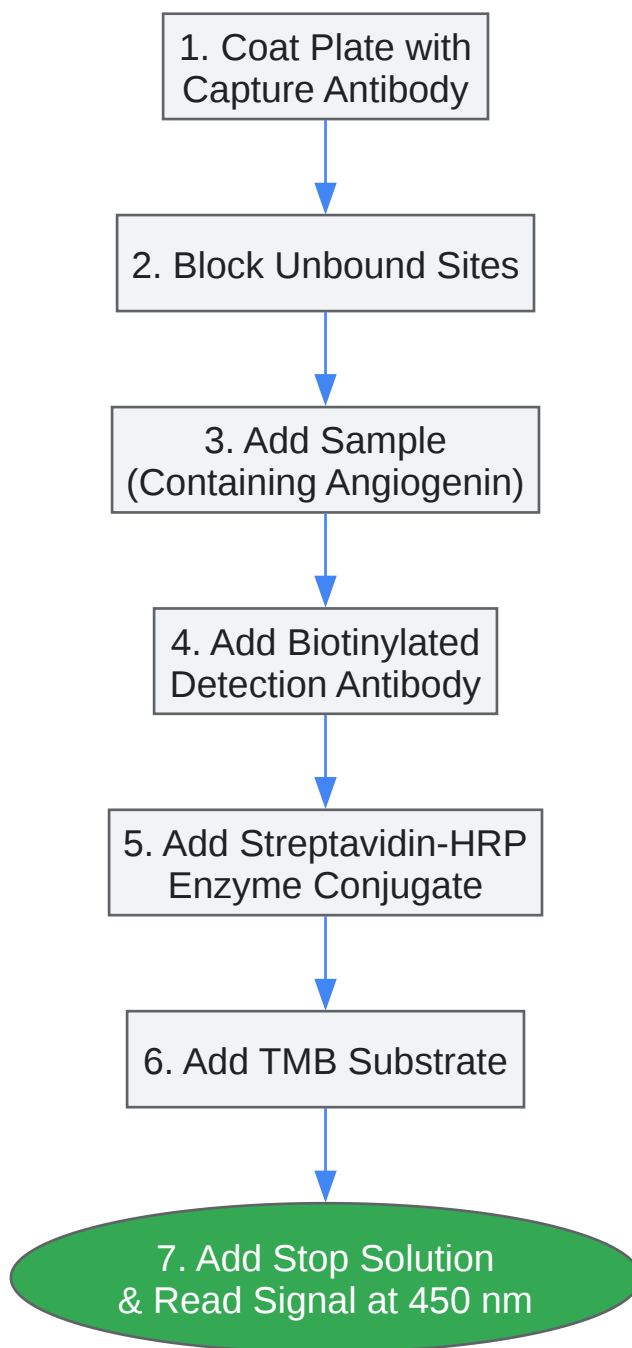
General Sandwich ELISA Protocol

- Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Prepare Wash Buffer, Standard Diluent, and other solutions as instructed in the kit manual.
 - Reconstitute the lyophilized Angiogenin Standard to create a stock solution. Avoid repeated freeze-thaw cycles.
- Standard Curve Preparation:
 - Perform serial dilutions of the standard stock solution in the appropriate diluent to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 pg/mL).
 - Include a blank well with only diluent.
- Assay Procedure:
 - Add 100 μ L of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
 - Cover the plate with a sealer and incubate for the specified time (e.g., 2 hours at 37°C or overnight at 4°C).
 - Aspirate the liquid from each well and wash the plate 3-5 times with ~300 μ L of Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
 - Add 100 μ L of the biotinylated Detection Antibody solution to each well.
 - Cover and incubate for the specified time (e.g., 1 hour at 37°C).

- Repeat the wash step as described above.
- Add 100 μ L of Streptavidin-HRP conjugate to each well.
- Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).
- Repeat the wash step as described above.
- Add 90-100 μ L of TMB Substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Data Acquisition:
 - Read the optical density of each well at 450 nm within 30 minutes of adding the Stop Solution. A reference wavelength of 630 nm can be used to correct for optical imperfections in the plate.

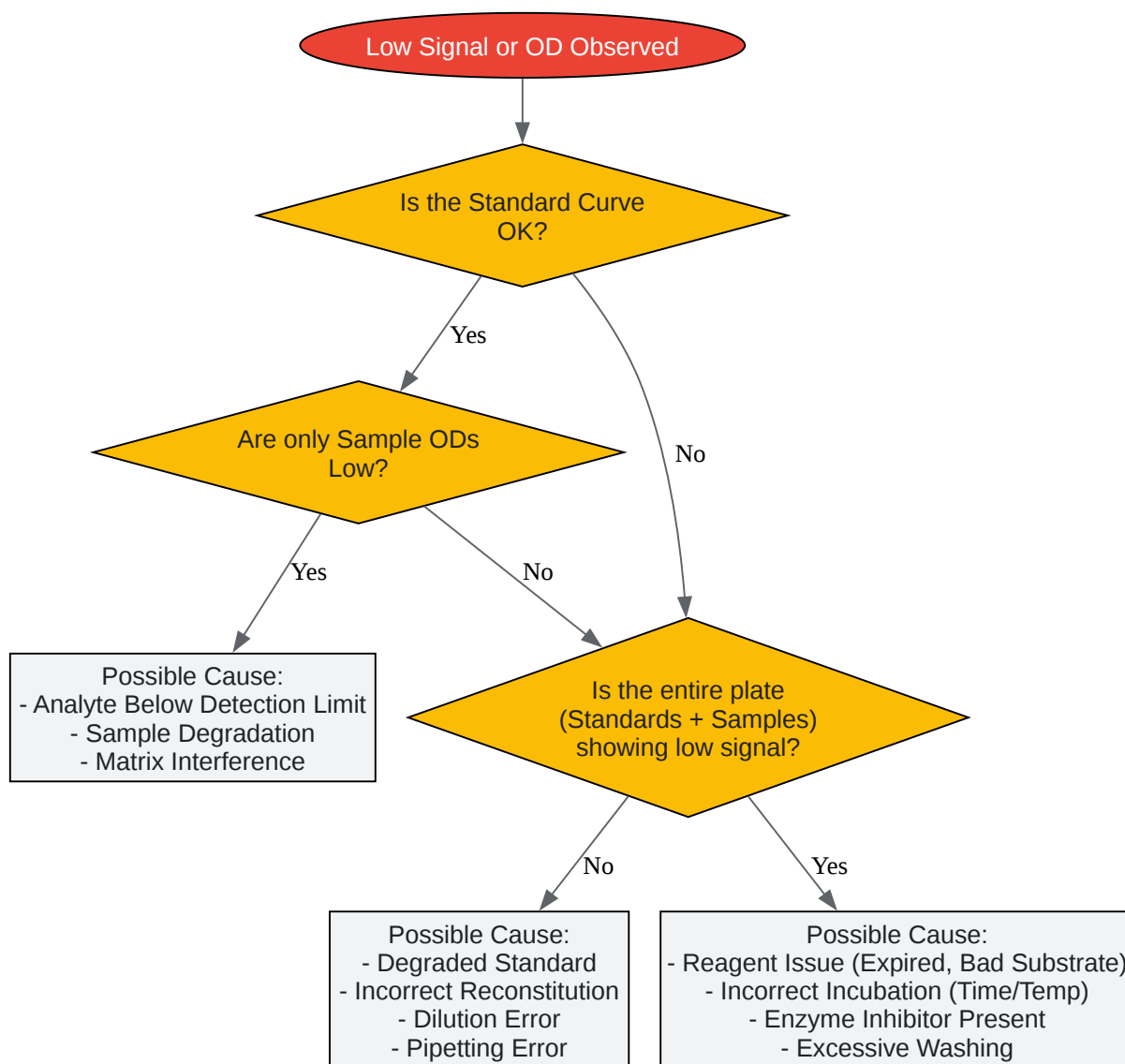
Visualizations

The following diagrams illustrate the standard ELISA workflow and a logical approach to troubleshooting low signal issues.



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Caption: A simplified workflow for a typical Sandwich ELISA experiment.



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References

- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Why the samplesâ€™ OD is low in Elisa - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
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